molecular formula C23H25O2P B14425407 Ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate CAS No. 85320-17-8

Ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate

Cat. No.: B14425407
CAS No.: 85320-17-8
M. Wt: 364.4 g/mol
InChI Key: YJLACYWENJEVER-UHFFFAOYSA-N
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Description

Ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate is a phosphinate compound characterized by the presence of ethyl, dimethylphenyl, and diphenylmethyl groups attached to a phosphinate moiety. Phosphinates are organophosphorus compounds that have found significant applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate typically involves the reaction of ethyl phosphinate with 2,6-dimethylphenyl and diphenylmethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate to phosphine.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

Ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its role in developing new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate involves its interaction with molecular targets through its phosphinate group. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound can act as a ligand, facilitating the formation of active catalytic species.

Comparison with Similar Compounds

  • Dimethylphenylphosphine
  • Ethyl phenylphosphinate
  • Diphenylphosphine oxide

Comparison: Ethyl (2,6-dimethylphenyl)(diphenylmethyl)phosphinate is unique due to the presence of both dimethylphenyl and diphenylmethyl groups, which confer distinct steric and electronic properties. This makes it particularly effective in applications requiring specific ligand characteristics or bioisosteric properties.

Properties

CAS No.

85320-17-8

Molecular Formula

C23H25O2P

Molecular Weight

364.4 g/mol

IUPAC Name

2-[benzhydryl(ethoxy)phosphoryl]-1,3-dimethylbenzene

InChI

InChI=1S/C23H25O2P/c1-4-25-26(24,22-18(2)12-11-13-19(22)3)23(20-14-7-5-8-15-20)21-16-9-6-10-17-21/h5-17,23H,4H2,1-3H3

InChI Key

YJLACYWENJEVER-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC=C1C)C)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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